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Compound of Interest

Compound Name: CPN-267

Cat. No.: B15608937

Disclaimer: Initial searches for a compound designated "CPN-267" did not yield any publicly
available information. However, extensive data was found for a similarly named compound,
SCO-267. This guide provides a comprehensive overview of the pharmacokinetics of SCO-267,
assuming a potential typographical error in the original query.

This technical guide details the pharmacokinetic profile of SCO-267, a novel, orally available
full agonist of the G-protein-coupled receptor 40 (GPR40). The information presented is
intended for researchers, scientists, and drug development professionals, summarizing key
data from preclinical and Phase 1 clinical studies.

Pharmacokinetic Profile of SC0O-267

SCO-267 has been evaluated in both preclinical animal models and human clinical trials,
demonstrating a promising pharmacokinetic profile for the treatment of type 2 diabetes, obesity,
and non-alcoholic steatohepatitis (NASH).[1]

Human Pharmacokinetics (Phase 1 Study)

A Phase 1, placebo-controlled, randomized, double-blind, single- and multiple-ascending dose
study was conducted in healthy Japanese and Caucasian subjects, as well as in Japanese
subjects with glucose intolerance, to evaluate the safety, tolerability, and pharmacokinetics of
once-daily oral doses of SCO-267.[2]

Key Findings:

© 2025 BenchChem. All rights reserved. 1/7 Tech Support


https://www.benchchem.com/product/b15608937?utm_src=pdf-interest
https://www.benchchem.com/product/b15608937?utm_src=pdf-body
https://www.scohia.com/eng/sys/pipeline/sco-267/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8571351/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15608937?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

e Plasma concentrations of SCO-267 increased in a dose-dependent manner following

administration.[2][3]

e The plasma exposure of SCO-267 was maintained for 24 hours, supporting the potential for

once-daily dosing.[2][3]

e The pharmacokinetic profile of SCO-267 was not altered by repeated dosing in healthy

adults.[2][3]

e The compound was found to be generally safe and well-tolerated at all evaluated single and

multiple doses.[2][3][4]

Quantitative Pharmacokinetic Data Summary

While specific half-life, clearance, and volume of distribution values are not detailed in the

provided search results, the dose-dependent increase in plasma concentration and sustained

24-hour exposure are key quantitative outcomes.

Parameter Observation

Citation

Plasma SCO-267
Dose Proportionality concentration increased in a

dose-dependent manner.

[2](3]

Maintained for 24 hours after
Plasma Exposure o )
administration.

[2](3]

Repeated doses did not alter
Multiple Dosing Effect the pharmacokinetic profile in

healthy adults.

[2](3]

Preclinical Pharmacokinetics

In preclinical studies involving rats, SCO-267 was shown to stimulate the secretion of various

islet and gut hormones.[5][6] While specific pharmacokinetic parameters from these studies are

not available in the search results, the observed pharmacodynamic effects provide evidence of

sufficient absorption and distribution to target tissues.
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Experimental Protocols
Phase 1 Clinical Study Protocol

The first-in-human, single-ascending dose (SAD) and multiple-ascending dose (MAD) Phase 1
study of SCO-267 was conducted as follows:[2]

Study Design: A placebo-controlled, randomized, double-blind, single- and multiple-dose

study.

o Participants: Healthy adult volunteers (Japanese and Caucasian) and patients with diabetes
(Japanese).[2]

« Intervention: Once-daily oral administration of SCO-267.
e Primary Endpoints: Evaluation of safety, tolerability, and pharmacokinetics.[2]

» Ethical Conduct: The study was performed in accordance with the Declaration of Helsinki
and Good Clinical Practice guidelines, with approval from the Institutional Review Boards at
the study site.[2]

Preclinical Study Protocol (Rat Models)

Pharmacological profiling of SCO-267 was conducted in rat models of diabetes and obesity:[5]

[6]

e In Vitro Assays: Ca2+ signaling and insulin and glucagon-like peptide-1 (GLP-1) secretion
were evaluated in GPR40-expressing CHO, MIN6, and GLUTag cells.[5][6]

¢ In Vivo Models:

Normal rats were used to test hormone secretions and effects on fasting glucose.[5][6]

o

[¢]

Neonatally streptozotocin-induced diabetic rats (N-STZ-1.5 rats) and diet-induced obese
(DIO) rats were used to evaluate single and repeated dosing effects.[5][6]

GPR40-knockout (Ffarl-/-) mice were used to confirm the GPR40-dependent mechanism.

[5][6]

[¢]
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e Pharmacodynamic Assessments: Plasma levels of insulin, glucagon, GLP-1, glucose-
dependent insulinotropic peptide (GIP), and peptide YY (PYY) were measured.[5][6]

Visualizations
Signaling Pathway of SCO-267

SCO-267 acts as a full agonist of GPR40, a G-protein-coupled receptor expressed in
pancreatic 3-cells and enteroendocrine cells.[1] Upon binding, it stimulates Gq signaling,
leading to an increase in intracellular Ca2+ and subsequent secretion of islet and gut
hormones.[5][6]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. SCO-267 | SCOHIA PHARMA, Inc. [scohia.com]

2. SCO-267, a GPR40 Full Agonist, Stimulates Islet and Gut Hormone Secretion and
Improves Glycemic Control in Humans - PMC [pmc.ncbi.nlm.nih.gov]

e 3. SCO-267, a GPR40 Full Agonist, Stimulates Islet and Gut Hormone Secretion and
Improves Glycemic Control in Humans - PubMed [pubmed.ncbi.nim.nih.gov]

e 4. researchgate.net [researchgate.net]
o 5. researchgate.net [researchgate.net]

e 6. SCO-267, a GPR40 Full Agonist, Improves Glycemic and Body Weight Control in Rat
Models of Diabetes and Obesity - PubMed [pubmed.ncbi.nim.nih.gov]

 To cite this document: BenchChem. [An In-depth Technical Guide to the Pharmacokinetics of
SCO-267]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15608937#understanding-the-pharmacokinetics-of-
cpn-267]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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